

# "application of iron pentacarbonyl in chemical vapor deposition (CVD)"

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## Compound of Interest

Compound Name: Iron pentacarbonyl

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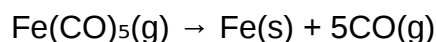
## Application of Iron Pentacarbonyl in Chemical Vapor Deposition (CVD)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Iron pentacarbonyl**,  $\text{Fe}(\text{CO})_5$ , is a volatile, straw-colored liquid that serves as a common precursor for the deposition of iron and iron-containing thin films through Chemical Vapor Deposition (CVD).[1] This technique is pivotal in various fields, including microelectronics, catalysis, and magnetic data storage, due to its ability to coat complex, three-dimensional structures.[2][3]

## Overview of the CVD Process

The thermal decomposition of **iron pentacarbonyl** is the fundamental principle behind its use in CVD. When heated,  $\text{Fe}(\text{CO})_5$  decomposes into solid iron (Fe) and gaseous carbon monoxide (CO), as shown in the following reaction:



This process is typically carried out in a vacuum chamber where the substrate is heated to the desired deposition temperature. The volatile  $\text{Fe}(\text{CO})_5$  is introduced into the chamber, and upon contact with the hot substrate, it decomposes, leading to the formation of an iron film.

A significant challenge in  $\text{Fe}(\text{CO})_5$ -based CVD is the observed decrease in growth rate over time, which can lead to self-limiting film thicknesses.<sup>[2][3][4]</sup> This phenomenon is attributed to surface poisoning by the dissociative chemisorption of the CO byproduct on the freshly deposited iron surface.<sup>[2][5]</sup> This leads to the formation of inactive surface species, such as graphitic carbon, which inhibit further deposition.<sup>[2][3][5]</sup>

Recent studies have shown that the co-flow of ammonia ( $\text{NH}_3$ ) during the CVD process can effectively mitigate this surface poisoning effect.<sup>[2][5]</sup> Ammonia is believed to displace CO from the growth surface, thereby preventing the accumulation of inhibiting species and allowing for a constant growth rate.<sup>[2][5]</sup>

## Experimental Protocols

Below are generalized protocols for thermal and ammonia-assisted CVD of iron from **iron pentacarbonyl**. These are starting points and may require optimization based on the specific substrate and desired film properties.

### Protocol 2.1: Thermal CVD of Iron Films

- Substrate Preparation:
  - Clean the substrate (e.g., silicon wafer with a thermal oxide layer) using a standard cleaning procedure (e.g., RCA clean) to remove organic and particulate contamination.
  - Load the substrate into the CVD reactor.
- System Evacuation and Heating:
  - Evacuate the reactor to a base pressure of  $< 1 \times 10^{-6}$  Torr.
  - Heat the substrate to the desired deposition temperature (typically between 200°C and 400°C).<sup>[4]</sup>
- Precursor Delivery:
  - The **iron pentacarbonyl** precursor is typically stored in a bubbler at a controlled temperature to maintain a constant vapor pressure.

- Introduce the  $\text{Fe}(\text{CO})_5$  vapor into the reactor at a partial pressure of approximately 0.10 mTorr.[2] A carrier gas (e.g., hydrogen) can be used to facilitate precursor transport.[4]
- Deposition:
  - Maintain the substrate temperature and precursor flow for the desired deposition time. Note that the growth rate may decrease over time.[2][3] For a 10-minute deposition at 300°C with a precursor pressure of 0.10 mTorr, a film thickness of around 50 nm may be achieved before growth ceases.[2]
- Cooling and Venting:
  - After deposition, stop the precursor flow and cool the substrate to room temperature under vacuum.
  - Vent the reactor with an inert gas (e.g., nitrogen or argon) before removing the substrate.

#### Protocol 2.2: Ammonia-Assisted CVD for Constant Growth Rate

- Substrate Preparation and System Evacuation:
  - Follow steps 1.1 and 1.2 from Protocol 2.1.
- Gas Co-flow:
  - Introduce ammonia ( $\text{NH}_3$ ) gas into the reactor at a partial pressure of approximately 4 mTorr.[2]
- Precursor Delivery and Deposition:
  - Introduce the  $\text{Fe}(\text{CO})_5$  vapor as described in step 1.3 of Protocol 2.1.
  - The co-flow of ammonia should allow for a more constant growth rate over time.[2]
- Cooling and Venting:
  - Follow step 1.5 from Protocol 2.1, ensuring to stop both the precursor and ammonia flow.

## Quantitative Data

The following tables summarize key quantitative data from various studies on the CVD of iron from **iron pentacarbonyl**.

Table 1: Deposition Parameters and Resulting Film Properties

Parameter	Value	Reference
Substrate Temperature	200 - 450 °C	[2][3]
Fe(CO) <sub>5</sub> Partial Pressure	0.10 mTorr	[2]
Deposition Pressure	0.75 mbar - 40 Torr	[4]
Film Thickness (Thermal CVD)	50 nm (self-limiting)	[2]
Film Thickness (NH <sub>3</sub> -assisted)	Growth at a constant rate	[2]
Resistivity (300°C deposition)	20 μΩ·cm	[4]
Carbon Content (NH <sub>3</sub> -assisted)	< 1 at. %	[2][5]
Nitrogen Content (NH <sub>3</sub> -assisted)	< 1 at. %	[2][5]

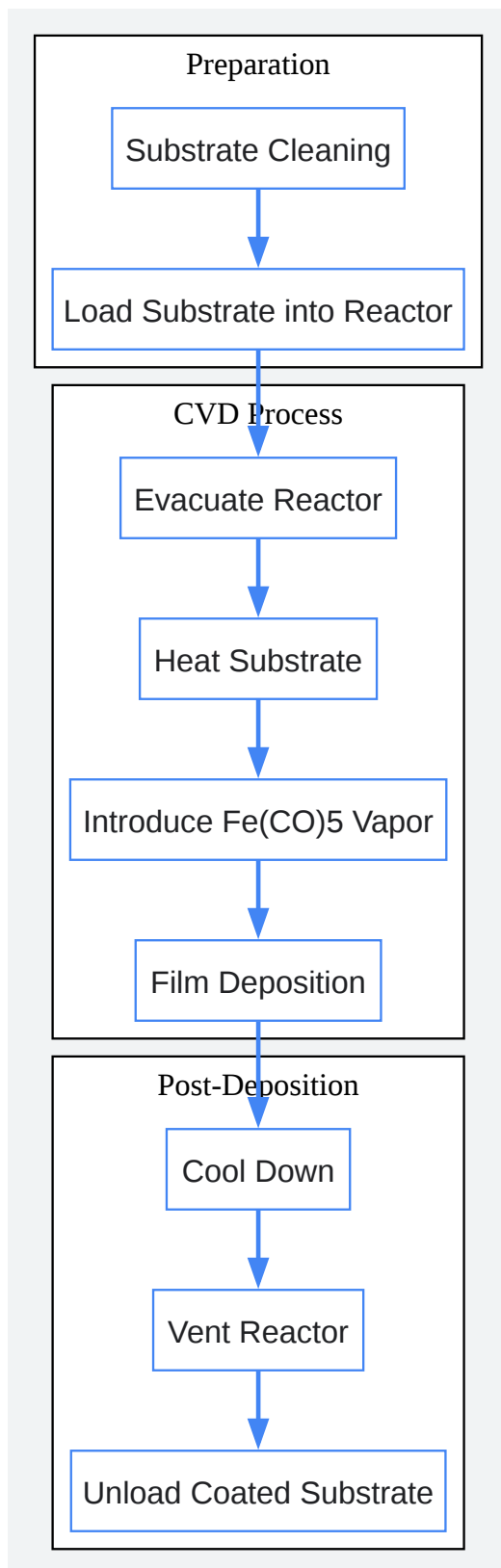
Table 2: Influence of Deposition Temperature on Growth Rate (Thermal CVD)

Temperature (°C)	Observation	Reference
< 200	Increasing growth rate with temperature	[4]
200 - 450	Decreasing growth rate with increasing temperature	[2][3]

This counterintuitive decrease in growth rate at higher temperatures is attributed to the increased rate of surface poisoning by CO dissociation.[2][3]

## Visualizations

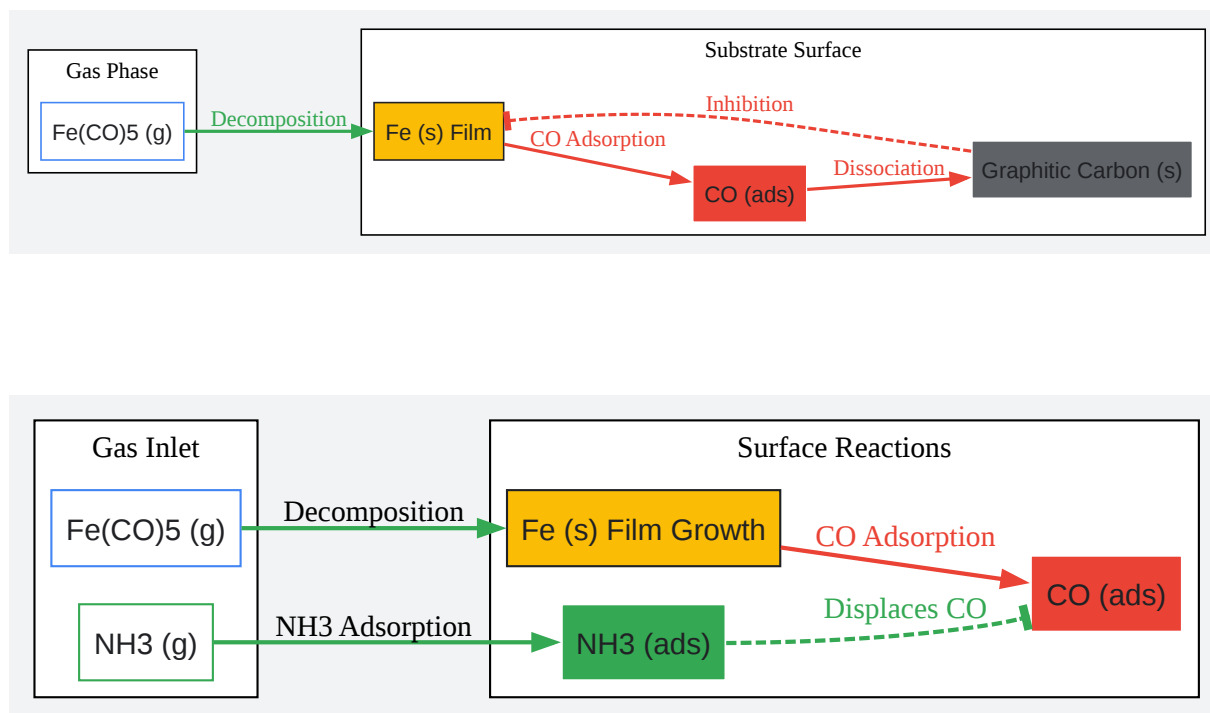
Diagram 1: CVD Process Workflow



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Caption: Workflow for the Chemical Vapor Deposition of iron from **iron pentacarbonyl**.

Diagram 2: Chemical Reaction and Surface Poisoning



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